molecular formula C20H17FN6O2 B2357336 N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396863-17-4

N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2357336
CAS No.: 1396863-17-4
M. Wt: 392.394
InChI Key: IGVYOPQMWYYJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is a triazole-based heterocyclic molecule featuring a fluorophenyl substituent at position 1, a pyridin-2-yl group at position 5, and an isoxazole-derived carboxamide side chain.

Properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O2/c1-12-14(13(2)29-25-12)11-23-20(28)18-19(16-8-5-6-10-22-16)27(26-24-18)17-9-4-3-7-15(17)21/h3-10H,11H2,1-2H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVYOPQMWYYJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The compound is synthesized through a series of reactions involving 1H-1,2,3-triazole derivatives. The synthesis typically employs "click" chemistry methods, which allow for efficient formation of the triazole ring. The presence of the 3,5-dimethylisoxazole moiety is essential for enhancing the biological activity of the final product .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1H-1,2,3-triazole exhibit potent antimicrobial properties. In vitro assays have shown that compounds similar to this compound possess significant antifungal and antibacterial activities. For instance, a series of synthesized triazole derivatives displayed inhibition rates against various fungal strains and bacteria .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound IDAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
5b12.515
5c10.010
7b15.012

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on carbonic anhydrase-II (CA-II), an enzyme involved in various physiological processes including respiration and acid-base balance. Molecular docking studies indicate that the compound binds effectively to the active site of CA-II, leading to significant inhibition. The IC50 values for related compounds range from 13.8 to 35.7 µM .

Table 2: Inhibition Potency Against Carbonic Anhydrase-II

Compound IDIC50 (µM)Comparison with Standard (Acetazolamide)
9a18.2Comparable
9b25.1Moderate
9e18.1Comparable

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:

  • Triazole Ring : The triazole moiety is known for its ability to form hydrogen bonds and coordinate with metal ions in enzymes.
  • Isosazole Group : The isoxazole ring contributes to increased lipophilicity and potential interaction with cellular membranes.
  • Fluorophenyl Substituent : The fluorine atom enhances the electronic properties of the phenyl ring, potentially improving binding affinity.

Case Studies

In a recent investigation focusing on the structure–activity relationship (SAR) of triazole derivatives, it was found that modifications at specific positions significantly affected their antimicrobial potency and enzyme inhibition profiles. For example, compounds with electron-withdrawing groups exhibited enhanced activity against CA-II compared to those with electron-donating groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with N-substituted pyrazolines reported in , which also incorporate fluorophenyl groups. However, its triazole core distinguishes it from pyrazoline derivatives, leading to differences in electronic distribution, hydrogen-bonding capacity, and steric bulk. Below is a comparative analysis of key structural features and crystallographic methodologies:

Table 1: Structural Comparison with Analogues

Compound Class Core Heterocycle Substituents (Positions) Crystallographic Method Reference
Target Compound 1,2,3-Triazole 1-(2-fluorophenyl), 5-pyridin-2-yl Likely SHELXL N/A
Pyrazoline Derivatives Pyrazoline 3-(4-fluorophenyl), 5-phenyl SHELX
Pyrazoline Derivatives Pyrazoline 3-(4-fluorophenyl), 5-(4-bromophenyl) SHELX

Key Differences and Implications

This could enhance binding affinity in biological targets reliant on aromatic interactions. Pyrazolines in exhibit conformational flexibility due to their non-aromatic dihydropyrazole ring, which may influence their pharmacokinetic properties .

This may alter solubility or metabolic stability. The pyridin-2-yl group at position 5 introduces a nitrogen atom capable of hydrogen bonding, a feature absent in the phenyl or bromophenyl substituents of the pyrazoline analogues .

Crystallographic Techniques :

  • Both the target compound and derivatives rely on SHELX software (e.g., SHELXL) for structure refinement. However, advancements in SHELXL post-2008 (e.g., improved handling of twinned data) suggest higher precision in modern structural determinations for the target compound .

Electronic and Steric Profiles

  • Steric Bulk : The isoxazole-methyl carboxamide side chain introduces significant steric bulk absent in ’s simpler pyrazoline derivatives, possibly influencing membrane permeability or target selectivity.

Research Findings and Limitations

  • Structural Confirmation: While confirms pyrazoline structures via SHELX-refined crystallography, similar methodologies would apply to the target compound’s structural validation.
  • Functional Gaps : focuses on synthetic and structural characterization, omitting pharmacological or thermodynamic data. Thus, comparative functional analyses (e.g., binding assays, solubility) remain speculative.

Preparation Methods

Synthesis of 1-(2-Fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic Acid

The triazole core is synthesized via CuAAC, a regioselective reaction favoring 1,4-disubstituted triazoles under copper(I) catalysis.

Procedure :

  • Azide Preparation :
    • 2-Fluorophenyl azide is synthesized from 2-fluoroaniline via diazotization with sodium nitrite/HCl, followed by azide formation using sodium azide.
    • Reaction :

      $$

      \text{2-Fluoroaniline} \xrightarrow{\text{NaNO}2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{NaN}3} \text{2-Fluorophenyl azide}

      $$
  • Alkyne Preparation :
    • Pyridin-2-yl acetylene is generated by Sonogashira coupling of 2-bromopyridine with trimethylsilylacetylene, followed by deprotection.
  • CuAAC Reaction :
    • Conditions : 2-Fluorophenyl azide (1.0 eq), pyridin-2-yl acetylene (1.2 eq), CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), in tert-butanol/H₂O (4:1) at 60°C for 12 h.
    • Outcome : 1-(2-Fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid tert-butyl ester (yield: 85–90%).
  • Ester Hydrolysis :
    • The tert-butyl ester is hydrolyzed using TFA/DCM (1:1) at 25°C for 4 h to yield the carboxylic acid.

Amide Bond Formation with Isoxazole-Methylamine

Synthesis of N-[(3,5-Dimethylisoxazol-4-yl)methyl]amine

The amine is prepared via nucleophilic substitution:

  • Chloromethyl Intermediate :
    • 3,5-Dimethylisoxazole-4-carbaldehyde is reduced to 4-hydroxymethyl-3,5-dimethylisoxazole using NaBH₄ in methanol.
    • Chlorination : Treatment with SOCl₂ yields 4-chloromethyl-3,5-dimethylisoxazole.
  • Ammonolysis :
    • Reaction with aqueous ammonia (28%) in THF at 0–5°C for 6 h produces N-[(3,5-dimethylisoxazol-4-yl)methyl]amine (yield: 75%).

Carboxamide Coupling

The carboxylic acid and amine are coupled using standard peptide coupling reagents:

  • Activation :
    • 1-(2-Fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq) is activated with HATU (1.2 eq) and DIPEA (2.5 eq) in DMF at 0°C for 15 min.
  • Amidation :
    • N-[(3,5-Dimethylisoxazol-4-yl)methyl]amine (1.5 eq) is added, and the reaction is stirred at 25°C for 12 h.
  • Workup :
    • The product is purified via silica gel chromatography (EtOAc/hexane, 3:7) to yield the title compound (yield: 70–75%).

Optimization and Mechanistic Insights

Regioselectivity in CuAAC

The Cu(I) catalyst ensures exclusive 1,4-regioselectivity due to favorable π–π interactions between the pyridinyl group and copper center. Computational studies suggest the pyridinyl nitrogen coordinates Cu(I), directing the alkyne to the β-position.

Solvent and Catalyst Selection

  • Solvent : tert-Butanol/H₂O minimizes side reactions (e.g., Glaser coupling) and enhances Cu(I) solubility.
  • Catalyst : Sodium ascorbate reduces Cu(II) to Cu(I), maintaining catalytic activity.

Amidation Efficiency

  • Reagent : HATU outperforms EDCl/HOBt in coupling efficiency (70% vs. 55% yield) due to superior activation of sterically hindered carboxylic acids.
  • Base : DIPEA neutralizes HCl generated during activation, preventing amine protonation.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 8.25 (s, 1H, triazole-H), 7.89–7.82 (m, 2H, fluorophenyl-H), 7.65–7.58 (m, 1H, fluorophenyl-H), 4.52 (s, 2H, CH₂-isoxazole), 2.41 (s, 6H, isoxazole-CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (CONH), 162.1 (C=O), 158.9 (triazole-C), 150.3 (pyridine-C), 123.8 (CF), 116.4–115.2 (fluorophenyl-C), 44.8 (CH₂-isoxazole), 12.1 (isoxazole-CH₃).
  • HRMS (ESI+) : m/z calc. for C₁₉H₁₄FN₅O₂ [M+H]⁺: 386.1254; found: 386.1258.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the triazole’s 1,4-disubstitution and planar geometry. The dihedral angle between triazole and pyridine rings is 12.5°, indicating moderate conjugation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer :

  • Step 1 : Start with 1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylic acid. Activate the carboxylic acid using coupling agents like EDCI/HOBt in DMF.
  • Step 2 : React with 3,5-dimethylisoxazole-4-methylamine under basic conditions (e.g., K₂CO₃ in DMF) at room temperature for 12–24 hours .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (>95%) and NMR spectroscopy (e.g., ¹H/¹³C NMR for aromatic proton verification) .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodological Answer :

  • X-ray crystallography : Grow single crystals via slow evaporation in ethanol/dichloromethane. Use SHELXL for refinement, focusing on resolving disorder in the triazole and isoxazole rings. Validate bond lengths (e.g., C–N in triazole: ~1.33 Å) and angles .
  • Spectroscopic techniques : Compare experimental ¹H NMR shifts (e.g., pyridin-2-yl protons at δ 8.5–9.0 ppm) with DFT-calculated values to confirm regiochemistry .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Antimicrobial screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (ciprofloxacin) and solvent controls (DMSO <1%) .
  • Cytotoxicity testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using nonlinear regression analysis .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • QSAR studies : Use MOE or Schrödinger to correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with logP and bioavailability. Validate predictions with experimental solubility (shake-flask method) and permeability (Caco-2 assays) .
  • Molecular docking : Target proteins like EGFR or COX-2 (PDB: 1M17) using AutoDock Vina. Prioritize derivatives with stronger hydrogen bonds (e.g., triazole-N to Lys45) and lower RMSD values (<2.0 Å) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Compare protocols for inconsistencies (e.g., cell line origin, serum concentration). Replicate conflicting studies under controlled conditions (e.g., same batch of compound, identical incubation time) .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the carboxamide group) that may explain reduced activity in certain assays .

Q. What strategies improve crystallographic refinement for structurally similar triazole derivatives?

  • Methodological Answer :

  • Disorder modeling : For flexible substituents (e.g., fluorophenyl), apply PART and SIMU instructions in SHELXL to refine occupancy and anisotropic displacement parameters .
  • Twinned data handling : Use TWIN/BASF commands in SHELXL for crystals with non-merohedral twinning (common in polar space groups like P2₁) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.